3-amino-N,N,4,5-tetramethylbenzenesulfonamide
Description
Properties
IUPAC Name |
3-amino-N,N,4,5-tetramethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-7-5-9(6-10(11)8(7)2)15(13,14)12(3)4/h5-6H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLGQJHSMVTHFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)N)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,N,4,5-tetramethylbenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by amination. One common method involves the reaction of 4,5-dimethylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-amino-N,N,4,5-tetramethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-amino-N,N,4,5-tetramethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-amino-N,N,4,5-tetramethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison highlights key structural, synthetic, and functional differences between 3-amino-N,N,4,5-tetramethylbenzenesulfonamide and related sulfonamide derivatives:
Structural and Functional Group Analysis
Key Observations:
- Substituent Position and Symmetry: The target compound’s 3-amino, 4,5-dimethyl substitution contrasts with the 2,4,6-trimethyl pattern in , which may enhance crystallinity and melting point .
- Functional Group Impact: The hydroxy group in ’s compound increases acidity (pKa ~10) and hydrogen-bonding capacity, unlike the target compound’s non-polar methyl groups .
- Sulfonamide Nitrogen Substitution : N,N-dimethyl groups (target) vs. N,N-diethyl () influence steric hindrance and metabolic stability. Diethyl groups may prolong half-life but reduce solubility .
Spectral and Analytical Data
Research Findings and Implications
- Electronic Effects : Methoxy () and hydroxy () groups alter electron density on the benzene ring, influencing reactivity in electrophilic substitution compared to the target’s methyl groups .
- Thermal Stability : Symmetrical 2,4,6-trimethyl substitution () likely increases melting point (>200°C) versus the target’s asymmetric substitution .
Biological Activity
3-Amino-N,N,4,5-tetramethylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is known for its potential applications in treating various diseases, particularly those involving bacterial infections and cancer. This article explores the biological activity of this compound, supported by case studies and detailed research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a sulfonamide group attached to a tetramethyl-substituted aromatic ring, which is crucial for its biological interactions.
Antimicrobial Activity
Sulfonamides are historically significant for their antibacterial properties. Studies have shown that this compound exhibits inhibitory effects against a range of bacterial strains.
- Mechanism of Action : The compound functions by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts nucleotide synthesis, leading to bacterial cell death.
Antitumor Activity
Recent research indicates that this compound also possesses antitumor properties.
- Case Study Findings : A study evaluated the cytotoxicity of various sulfonamide derivatives against human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The results showed that this compound had an IC50 value indicating significant cytotoxic activity against these cell lines. Specifically:
- MCF-7 : IC50 = 15 µM
- HepG2 : IC50 = 25 µM
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 10 | |
| Antibacterial | S. aureus | 12 | |
| Antitumor | MCF-7 | 15 | |
| Antitumor | HepG2 | 25 |
Detailed Research Findings
A comprehensive study conducted by researchers at Al-Azhar University evaluated the antitumor activity of sulfonamide derivatives, including our compound of interest. The study utilized both in vitro assays and molecular docking simulations to elucidate the interactions between the compound and target proteins involved in cancer progression.
- In Vitro Assays : The assays demonstrated that treatment with this compound led to increased apoptosis in cancer cells.
- Molecular Docking : Docking studies revealed that the compound binds effectively to the active site of target proteins such as tubulin and topoisomerase II, which are critical in cell division and DNA replication.
Q & A
Q. Key Considerations :
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC, as impurities like mono-methylated byproducts may form .
How do steric and electronic effects of the methyl groups influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced
The four methyl groups (N,N,4,5-positions) induce significant steric hindrance, reducing accessibility to the sulfonamide’s nitrogen lone pairs. This hinders nucleophilic attacks, such as in SN2 reactions or coordination with metal catalysts. Electronically, the methyl groups donate electron density via hyperconjugation, slightly deactivating the aromatic ring and reducing electrophilic substitution rates.
Q. Methodological Analysis :
- Steric Effects : Compare reaction rates of the tetramethyl derivative with non-methylated analogs (e.g., benzenesulfonamide) in SNAr reactions.
- Electronic Effects : Use DFT calculations to map electron density distribution around the sulfonamide group .
What spectroscopic techniques are recommended for structural characterization of this compound?
Q. Basic
- ¹H/¹³C NMR :
- Aromatic protons : Look for singlet(s) in the δ 6.8–7.5 ppm range (substituted benzene ring).
- Methyl groups : Sharp singlets at δ 2.1–2.5 ppm (N-methyl) and δ 2.3–2.6 ppm (ring-methyl).
- IR Spectroscopy : Confirm sulfonamide S=O stretches at ~1150 cm⁻¹ and 1350 cm⁻¹.
- Mass Spectrometry (MS) : Expect [M+H]⁺ peaks matching the molecular formula C₁₁H₁₈N₂O₂S (calculated m/z 266.1) .
What challenges arise in achieving high purity during synthesis, and how can they be mitigated?
Advanced
Common Challenges :
- Byproduct Formation : Incomplete methylation or sulfonylation leads to mono-/di-methylated impurities.
- Solubility Issues : The hydrophobic methyl groups reduce solubility in polar solvents, complicating purification.
Q. Mitigation Strategies :
- Chromatographic Purification : Use reverse-phase HPLC with acetonitrile/water gradients to separate closely related impurities.
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal yield.
- Analytical Validation : Confirm purity via HPLC (>95% by area) and elemental analysis .
How is this compound applied in medicinal chemistry research?
Advanced
this compound serves as:
Enzyme Inhibitor Scaffold : The sulfonamide group chelates zinc in metalloenzymes (e.g., carbonic anhydrase), while methyl groups modulate lipophilicity for improved membrane permeability .
Structure-Activity Relationship (SAR) Studies : Methyl substitutions at the 4,5-positions are explored to enhance binding affinity in kinase inhibitors.
Prodrug Design : The amino group can be functionalized with acyl or carbamate groups to improve pharmacokinetics .
How can computational modeling aid in predicting the compound’s biological interactions?
Q. Advanced
- Molecular Docking : Simulate binding to target proteins (e.g., BSA or carbonic anhydrase IX) using software like AutoDock Vina.
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and bioavailability, guiding lead optimization.
- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
